2-[1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile
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Overview
Description
2-[1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a dimethylamino group, and a propanedinitrile moiety, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole with a suitable aldehyde, followed by the introduction of a dimethylamino group through nucleophilic substitution. The final step involves the addition of a propanedinitrile group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the risk of side reactions. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
2-[1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-[1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets. The benzodioxole ring and dimethylamino group play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- Diethyl malonate
- Bisacodyl related compound C
Uniqueness
Compared to similar compounds, 2-[1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile stands out due to its unique combination of functional groups. The presence of the benzodioxole ring and the dimethylamino group provides distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H13N3O2 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C15H13N3O2/c1-18(2)6-5-13(12(8-16)9-17)11-3-4-14-15(7-11)20-10-19-14/h3-7H,10H2,1-2H3 |
InChI Key |
BDIGNMZSHKPBLK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=C(C#N)C#N)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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